(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
Overview
Description
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a compound involved in various chemical syntheses and reactions. Its properties and applications have been explored in multiple research studies.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step processes. For instance, Geng Min (2010) describes an efficient seven-step process for synthesizing important drug intermediates similar to (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate, starting from itaconic acid ester (Geng Min, 2010).
Molecular Structure Analysis
The molecular structure of related compounds often exhibits significant features. For example, Weber et al. (1995) discussed the crystal structure of a related compound, highlighting its all-cis trisubstituted pyrrolidin-2-one structure (Weber et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate derivatives are diverse. For example, Baillargeon et al. (2014) investigated the hydrogen bonds between acidic protons from alkynes and carbonyl oxygen atoms in a related compound, revealing significant interactions (Baillargeon et al., 2014).
Physical Properties Analysis
The physical properties of compounds like (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate can be intricate. Naveen et al. (2007) synthesized a related compound and characterized its physical properties, including its crystalline structure (Naveen et al., 2007).
Chemical Properties Analysis
The chemical properties of these compounds are often analyzed through various reactions. For instance, Sakaitani and Ohfune (1990) discussed the chemoselective transformation of amino protecting groups in silyl carbamates, a reaction relevant to the understanding of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate's chemical properties (Sakaitani & Ohfune, 1990).
Scientific Research Applications
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Carbamate Synthesis
- Field : Organic Chemistry
- Application : Carbamates are synthesized by carbamoylation . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .
- Results : This method has been used to synthesize various carbamates in high yields .
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Pyrrolidine Synthesis
- Field : Organic Chemistry
- Application : Pyrrolidines are synthesized from primary amines with diols . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .
- Method : The synthesis is catalyzed by a Cp*Ir complex .
- Results : This method has been used to synthesize a wide range of diversely substituted enantioenriched pyrrolidines .
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Transcarbamoylation
- Field : Organic Chemistry
- Application : Methyl carbamate is used as an economical carbamoyl donor in tin-catalyzed transcarbamoylation . This process has broad functional group tolerance and a streamlined workup procedure .
- Method : A unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates .
- Results : This method has been used to synthesize various carbamates in high yields .
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Synthesis of N-Substituted Carbamoyl Chlorides
- Field : Organic Chemistry
- Application : N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols . This avoids the direct manipulation of sensitive reactants .
- Method : This simple, versatile, one-pot procedure offers an economical and efficient route to many compounds of interest .
- Results : This method has been used to synthesize various substituted O-aryl carbamates .
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Synthesis of Azaheterocycles
- Field : Organic Chemistry
- Application : An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .
- Method : Despite the reduced nucleophilicity of carbamate nitrogen, this reaction system provides several types of pyrrolidines and piperidines in very good yields .
- Results : This method has been used to synthesize various azaheterocycles in high yields .
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Synthesis of Chiral Pyrrolidin-2
- Field : Organic Chemistry
- Application : t-Butyl [(3R,4S)-4-(hydroxymethyl)-1-[(S)-1-phenylethyl]pyrrolidin-3-yl]carbamate is synthesized from compound 8 .
- Method : The synthesis involves the addition of DMAP and benzoyl chloride to a solution containing compound 8 in dry dichloromethane .
- Results : This method has been used to synthesize various chiral pyrrolidin-2 compounds .
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C(sp3)-H Alkylation and Arylation of Amides and Thioethers
- Field : Organic Chemistry
- Application : A synergistic combination of a nickel catalyst and benzaldehyde enables C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .
- Method : Readily available starting materials, mild reaction conditions, a good functional-group tolerance, and a broad substrate scope make this methodology attractive and practical .
- Results : This method has been used to synthesize various alkylated and arylated amides and thioethers .
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Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine
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Direct Conversion of Low-Concentration CO2 into Carbamates
- Field : Organic Chemistry
- Application : The use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates .
- Method : This reaction system does not require the addition of metal complex catalysts or metal salt additives. In addition, the method also works with exhaust gas containing impurities such as SO2, NO2, and CO or on a gram scale .
- Results : This method has been used to synthesize various carbamates .
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Synthesis of Primary Carbamates from Alcohols and Urea
- Field : Organic Chemistry
- Application : Indium triflate catalyzes a synthesis of primary carbamates from alcohols and urea as an ecofriendly carbonyl source .
- Method : Various linear, branched, and cyclic alcohols were converted into the corresponding carbamates .
- Results : This method also provided access to N-substituted ureas by carbamoylation of amines .
Safety And Hazards
“(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate” is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
tert-butyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEJVMZWPIUWHO-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364037 | |
Record name | tert-Butyl {[(3S)-pyrrolidin-3-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate | |
CAS RN |
173340-26-6 | |
Record name | tert-Butyl {[(3S)-pyrrolidin-3-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-N-Boc-aminomethyl pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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